1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-5-nitro-1H-pyrazole with a difluoromethylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, influencing their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-5-nitro-1H-pyrazole can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole core but has a carboxylic acid group instead of a nitro group.
1-(Difluoromethyl)-3-methyl-1H-pyrazole: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
N-Difluoromethyl amides: These compounds contain the difluoromethyl group attached to an amide, offering different chemical and biological properties.
Properties
Molecular Formula |
C5H5F2N3O2 |
---|---|
Molecular Weight |
177.11 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-5-nitropyrazole |
InChI |
InChI=1S/C5H5F2N3O2/c1-3-2-4(10(11)12)9(8-3)5(6)7/h2,5H,1H3 |
InChI Key |
FKBJQYYUHKNNCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.